
7-Ethoxy-6-methoxynaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethoxy-6-methoxynaphthalen-1-ol is an organic compound belonging to the naphthol family It is characterized by the presence of an ethoxy group at the 7th position and a methoxy group at the 6th position on the naphthalene ring, along with a hydroxyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-6-methoxynaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the core structure.
Ethoxylation: Introduction of the ethoxy group at the 7th position can be achieved through an ethoxylation reaction using ethyl iodide and a strong base such as sodium hydride.
Methoxylation: The methoxy group is introduced at the 6th position using methanol and a suitable catalyst, often under reflux conditions.
Hydroxylation: The hydroxyl group at the 1st position can be introduced via a hydroxylation reaction using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalenes.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Applications De Recherche Scientifique
7-Ethoxy-6-methoxynaphthalen-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Ethoxy-6-methoxynaphthalen-1-ol involves its interaction with specific molecular targets. The presence of the hydroxyl, methoxy, and ethoxy groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence various biological pathways, potentially leading to antimicrobial or other biological effects.
Comparaison Avec Des Composés Similaires
6-Methoxynaphthalen-1-ol: Lacks the ethoxy group at the 7th position.
7-Ethoxynaphthalen-1-ol: Lacks the methoxy group at the 6th position.
8-Methoxynaphthalen-1-ol: Has the methoxy group at the 8th position instead of the 6th.
Uniqueness: 7-Ethoxy-6-methoxynaphthalen-1-ol is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The combination of ethoxy and methoxy groups at the 7th and 6th positions, respectively, along with the hydroxyl group at the 1st position, provides distinct properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
7-ethoxy-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C13H14O3/c1-3-16-13-8-10-9(7-12(13)15-2)5-4-6-11(10)14/h4-8,14H,3H2,1-2H3 |
Clé InChI |
RGKDKTPEKAHISB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C=CC=C(C2=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



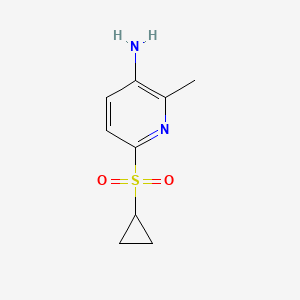
![7-Bromo-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11889846.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)phenol](/img/structure/B11889853.png)
![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)
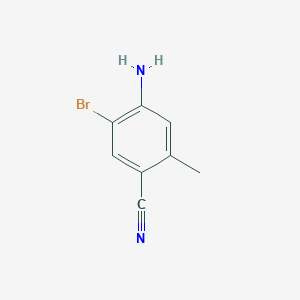
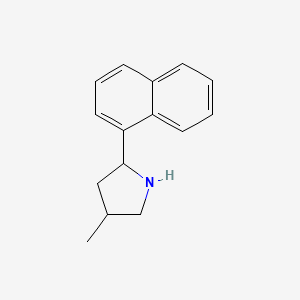
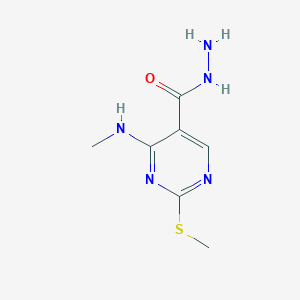
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)

![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
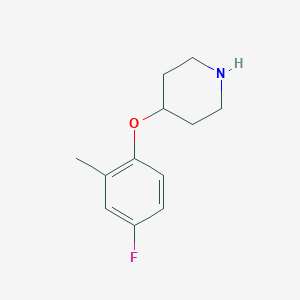
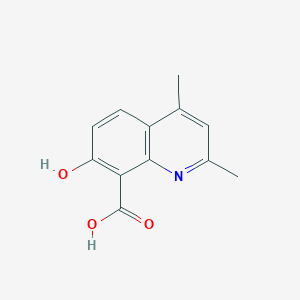
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)
